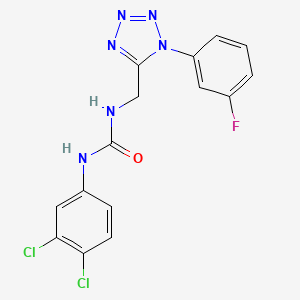
1-(3,4-dichlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(3,4-dichlorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea" is a chemically synthesized molecule that appears to be designed for biological activity, potentially as a plant growth regulator. This type of compound is part of a broader class of chemicals known as ureas, which have diverse applications in agriculture and medicine. The specific substitution pattern on the phenyl rings suggests that the compound may have been tailored for a particular biological target or set of properties.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the case of the compound , the synthesis would likely involve a substituted isocyanate and a corresponding amine with a tetrazolylmethyl group. While the provided papers do not directly describe the synthesis of this exact compound, they do provide insight into similar processes. For instance, Paper discusses the synthesis of N-substituted phenyl ureas by reacting acylazides with amines, which could be a similar approach used
Scientific Research Applications
Synthesis and Structural Characterization
- Urea derivatives have been synthesized and characterized, demonstrating promising antitumor activities. These compounds, including similar structural motifs, offer insights into the design of potential therapeutic agents (Ling et al., 2008).
- The crystal structure analysis of a benzoylurea pesticide reveals the intricate molecular geometries that could inform the design of compounds with improved efficacy and specificity for their targets (Jeon et al., 2014).
Biological Activities and Applications
- Various urea derivatives exhibit specific biological activities, such as inhibiting chitin synthesis in insect pests, demonstrating the potential for developing new insecticides (Mulder & Gijswijt, 1973).
- The synthesis of isostructural thiazoles highlights the potential for creating compounds with specific biological or physical properties. These investigations can inform the development of drugs or materials with tailored characteristics (Kariuki et al., 2021).
Mechanistic Insights and Mode of Action
- Research on urea derivatives elucidating their mechanisms of action, such as the inhibition of chitin synthesis in insects, offers valuable insights into developing targeted therapies or pesticides (Deul et al., 1978).
- Studies on the antifungal activity of novel urea compounds provide a basis for the development of new antifungal agents, expanding the arsenal against fungal pathogens (Mishra et al., 2000).
Material Science and Chemistry
- Investigations into the nonlinear optical properties of bis-chalcone derivatives doped in polymers reveal the potential of urea derivatives in the development of materials for optical applications (Shettigar et al., 2006).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FN6O/c16-12-5-4-10(7-13(12)17)20-15(25)19-8-14-21-22-23-24(14)11-3-1-2-9(18)6-11/h1-7H,8H2,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCCSFZHDZTQDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2529294.png)

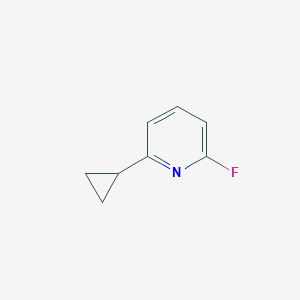
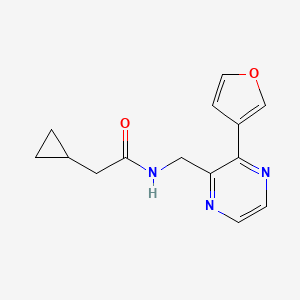
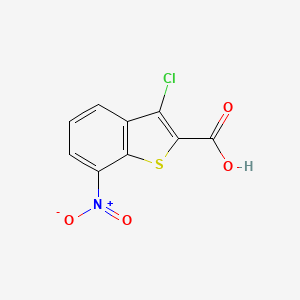
![2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2529302.png)

![2-[(3-Methoxy-1-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2529305.png)
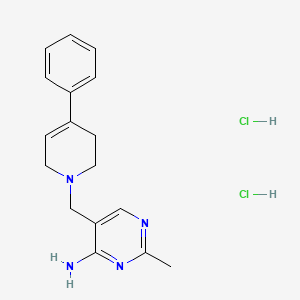
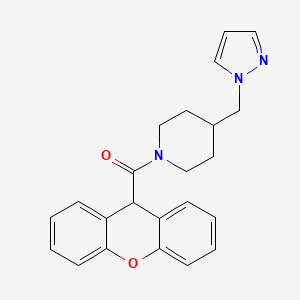
![1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2529309.png)
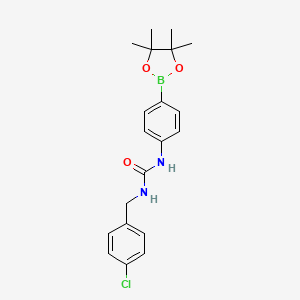
![N~1~-(2-fluorobenzyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2529313.png)
![(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2529314.png)